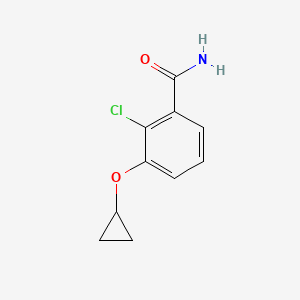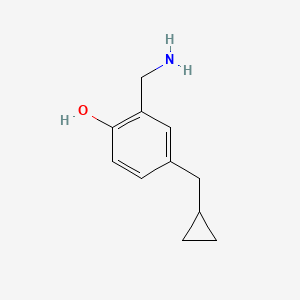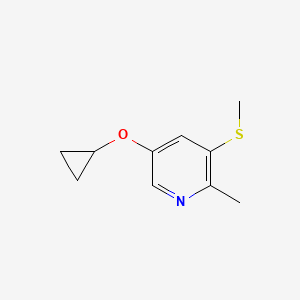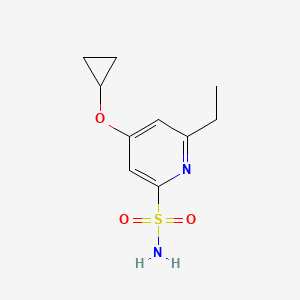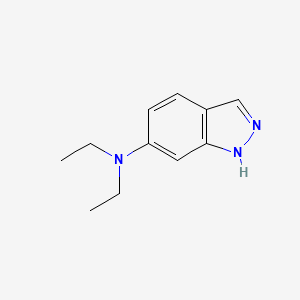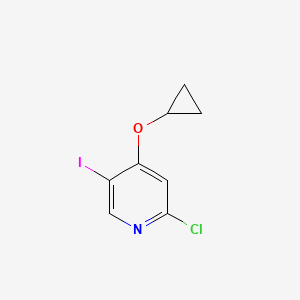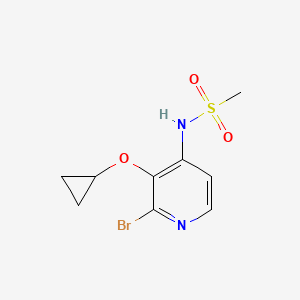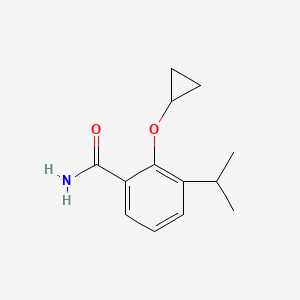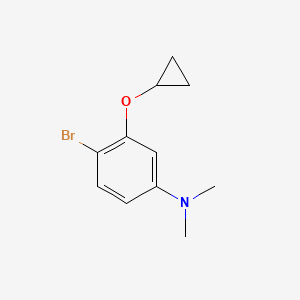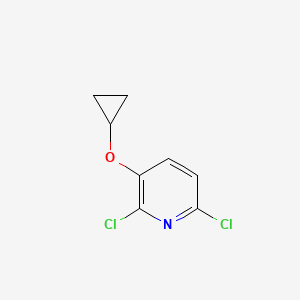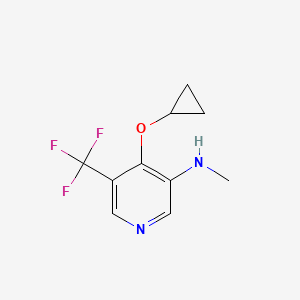
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine can be compared with other trifluoromethyl-containing compounds, such as:
4-(Trifluoromethyl)pyridin-3-amine: This compound has a similar structure but lacks the cyclopropoxy and N-methyl groups.
5-Cyclopropoxy-N-methyl-4-(trifluoromethyl)pyridin-3-amine: This compound has a similar structure but with the trifluoromethyl group in a different position.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications.
Eigenschaften
Molekularformel |
C10H11F3N2O |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-8-5-15-4-7(10(11,12)13)9(8)16-6-2-3-6/h4-6,14H,2-3H2,1H3 |
InChI-Schlüssel |
CTGIDOKOFQLDRP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CN=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


